Cas no 2138812-08-3 (2-(2-Bromoethenyl)phenol)

2-(2-Bromoethenyl)phenol is a brominated phenolic compound featuring a reactive vinyl bromide moiety adjacent to a hydroxyl-substituted aromatic ring. This structure imparts versatility in organic synthesis, particularly in cross-coupling reactions such as Suzuki or Heck couplings, where the bromoethenyl group serves as a key electrophilic intermediate. The phenolic hydroxyl group further enhances functionality, enabling derivatization or coordination in metal-catalyzed processes. Its stability under controlled conditions and well-defined reactivity make it valuable for constructing complex aromatic frameworks in pharmaceuticals, agrochemicals, and advanced materials. Careful handling is advised due to the potential lability of the vinyl bromide bond under harsh conditions.
2-(2-Bromoethenyl)phenol structure
2-(2-Bromoethenyl)phenol structure
Product name:2-(2-Bromoethenyl)phenol
CAS No:2138812-08-3
MF:C8H7BrO
MW:199.044581651688
CID:6253309
PubChem ID:165468195

2-(2-Bromoethenyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 2138812-08-3
    • EN300-802041
    • 2-(2-bromoethenyl)phenol
    • 2-(2-Bromoethenyl)phenol
    • Inchi: 1S/C8H7BrO/c9-6-5-7-3-1-2-4-8(7)10/h1-6,10H/b6-5+
    • InChI Key: TVJXXGSUJKNVKR-AATRIKPKSA-N
    • SMILES: Br/C=C/C1C=CC=CC=1O

Computed Properties

  • Exact Mass: 197.96803g/mol
  • Monoisotopic Mass: 197.96803g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 2.7

2-(2-Bromoethenyl)phenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-802041-0.1g
2-(2-bromoethenyl)phenol
2138812-08-3 95%
0.1g
$640.0 2024-05-21
Enamine
EN300-802041-0.25g
2-(2-bromoethenyl)phenol
2138812-08-3 95%
0.25g
$670.0 2024-05-21
Enamine
EN300-802041-0.05g
2-(2-bromoethenyl)phenol
2138812-08-3 95%
0.05g
$612.0 2024-05-21
Enamine
EN300-802041-0.5g
2-(2-bromoethenyl)phenol
2138812-08-3 95%
0.5g
$699.0 2024-05-21
Enamine
EN300-802041-1.0g
2-(2-bromoethenyl)phenol
2138812-08-3 95%
1.0g
$728.0 2024-05-21
Enamine
EN300-802041-5.0g
2-(2-bromoethenyl)phenol
2138812-08-3 95%
5.0g
$2110.0 2024-05-21
Enamine
EN300-802041-10.0g
2-(2-bromoethenyl)phenol
2138812-08-3 95%
10.0g
$3131.0 2024-05-21
Enamine
EN300-802041-2.5g
2-(2-bromoethenyl)phenol
2138812-08-3 95%
2.5g
$1428.0 2024-05-21

Additional information on 2-(2-Bromoethenyl)phenol

Recent Advances in the Study of 2-(2-Bromoethenyl)phenol (CAS: 2138812-08-3) in Chemical Biology and Pharmaceutical Research

The compound 2-(2-Bromoethenyl)phenol (CAS: 2138812-08-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.

Recent studies have highlighted the synthetic versatility of 2-(2-Bromoethenyl)phenol, which serves as a key intermediate in the preparation of various bioactive molecules. Its bromoethenyl moiety allows for facile functionalization, making it a valuable building block in organic synthesis. Researchers have successfully employed this compound in the synthesis of novel heterocyclic compounds with demonstrated antimicrobial and anticancer activities.

In terms of biological activity, preliminary investigations have revealed that 2-(2-Bromoethenyl)phenol exhibits moderate inhibitory effects against several pathogenic bacterial strains. Molecular docking studies suggest that this activity may be attributed to the compound's ability to interfere with essential bacterial enzymes. Furthermore, recent in vitro studies have shown promising results against certain cancer cell lines, particularly in combination with established chemotherapeutic agents.

The mechanism of action of 2-(2-Bromoethenyl)phenol is currently under investigation. Early findings indicate that the compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of intrinsic apoptotic pathways. This dual mechanism of action makes it particularly interesting for the development of combination therapies.

From a pharmaceutical development perspective, researchers are exploring various formulation strategies to improve the bioavailability of 2-(2-Bromoethenyl)phenol. Recent work has focused on nanoparticle-based delivery systems, which have shown potential in enhancing the compound's solubility and tissue distribution while minimizing systemic toxicity.

Despite these promising developments, challenges remain in the clinical translation of 2-(2-Bromoethenyl)phenol. Current research efforts are addressing issues related to metabolic stability, potential toxicity profiles, and optimization of the compound's pharmacokinetic properties. Structure-activity relationship (SAR) studies are ongoing to identify more potent analogs with improved therapeutic indices.

In conclusion, 2-(2-Bromoethenyl)phenol represents an intriguing chemical scaffold with multiple potential applications in medicinal chemistry. The compound's unique structural features and demonstrated biological activities make it a promising candidate for further development. Future research directions will likely focus on elucidating its precise molecular targets, optimizing its pharmacological properties, and exploring its potential in combination therapies for various disease conditions.

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